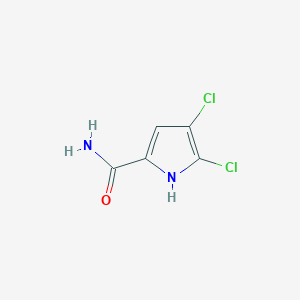

4,5-Dichloro-1H-pyrrole-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dichloro-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c6-2-1-3(5(8)10)9-4(2)7/h1,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJZHAPAUCCCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856847 | |

| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50371-68-1 | |

| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Dichloro-1H-pyrrole-2-carboxamide: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Importance of Halogenated Pyrroles in Medicinal Chemistry

The pyrrole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic and structural properties make it a privileged scaffold in drug design. The strategic introduction of halogen atoms, particularly chlorine, onto the pyrrole ring dramatically influences the molecule's physicochemical and biological characteristics. Halogenation can enhance metabolic stability, improve membrane permeability, and provide key interaction points with biological targets. This guide focuses on 4,5-Dichloro-1H-pyrrole-2-carboxamide, a member of a class of compounds that has garnered significant interest for its potential as a versatile intermediate and a pharmacologically active agent in its own right. Halogen-substituted pyrrole-2-carboxamides are integral molecular fragments of bioactive marine natural products and synthetic anti-infectives.[2] This document will provide an in-depth exploration of the fundamental properties of this compound, offering a technical resource for researchers and professionals engaged in drug development.

Physicochemical and Structural Characteristics

While specific experimental data for this compound is not extensively available in the public domain, we can infer its core properties from its precursor, 4,5-Dichloro-1H-pyrrole-2-carboxylic acid, and related analogs.

Table 1: Physicochemical Properties of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid (Precursor)

| Property | Value | Source |

| Molecular Formula | C5H3Cl2NO2 | [3] |

| Molecular Weight | 179.99 g/mol | [3] |

| Canonical SMILES | C1=C(C(=O)O)NC(=C1Cl)Cl | [4] |

It is anticipated that the conversion of the carboxylic acid to the primary carboxamide would result in a slight increase in molecular weight and a modification of its polarity and hydrogen bonding capabilities, which can significantly impact its biological activity and pharmacokinetic profile.

Synthesis and Chemical Reactivity

The synthesis of this compound is conceptually straightforward, typically involving a two-step process from a suitable pyrrole precursor. The general strategy involves the chlorination of a pyrrole-2-carboxylate ester followed by amidation.

Proposed Synthetic Workflow

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5-DICHLORO-1H-PYRROLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. atb.uq.edu.au [atb.uq.edu.au]

An In-Depth Technical Guide to the Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4,5-dichloro-1H-pyrrole-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The document delineates a strategic, multi-step synthesis commencing with the readily accessible ethyl 1H-pyrrole-2-carboxylate. Core transformations, including electrophilic chlorination, ester hydrolysis, and subsequent amidation, are detailed with a focus on the underlying chemical principles and practical experimental considerations. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrrole-based therapeutic agents, offering field-proven insights and robust, self-validating protocols.

Introduction: The Significance of the Dichloropyrrole Moiety

The this compound core is a recurring structural motif in a variety of biologically active compounds, including natural products and synthetic pharmaceuticals. The presence of chlorine atoms on the pyrrole ring significantly influences the molecule's electronic properties and lipophilicity, often enhancing its binding affinity to biological targets. This has led to its incorporation into molecules with a wide range of therapeutic applications, from antimicrobial to anticancer agents. A thorough understanding of its synthesis is therefore paramount for the development of new and improved drug candidates.

This guide will focus on a logical and efficient synthetic route, breaking down each stage to provide not just a protocol, but a deeper understanding of the reaction mechanisms and the rationale behind the chosen experimental conditions.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a straightforward disconnection at the amide bond. This reveals 4,5-dichloro-1H-pyrrole-2-carboxylic acid (2) as the immediate precursor. Further disconnection of the carbon-chlorine bonds on the pyrrole ring of (2) leads back to the commercially available and cost-effective starting material, ethyl 1H-pyrrole-2-carboxylate (4). This retrosynthetic strategy forms the foundation of the synthetic pathways detailed in this guide.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: Step-by-Step Elucidation

This primary pathway details a robust and scalable synthesis of this compound from ethyl 1H-pyrrole-2-carboxylate.

Step 1: Dichlorination of Ethyl 1H-pyrrole-2-carboxylate

The initial and most critical step is the regioselective dichlorination of the pyrrole ring at the 4 and 5 positions. The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, controlling the extent and regioselectivity of halogenation can be challenging, as over-chlorination or the formation of undesired isomers can occur.[1]

Sulfuryl chloride (SO₂Cl₂) in an inert solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) at low temperatures is the reagent of choice for this transformation. The reaction proceeds via an electrophilic substitution mechanism. The electron-withdrawing nature of the ester group at the 2-position deactivates the adjacent 3-position, directing the incoming electrophile to the 4 and 5 positions. The use of a slight excess of sulfuryl chloride ensures the complete dichlorination of the pyrrole ring.

Caption: Dichlorination of the pyrrole ring.

Experimental Protocol:

-

To a solution of ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM), cooled to 0 °C in an ice bath, is added sulfuryl chloride (2.2 equivalents) dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | Ethyl 1H-pyrrole-2-carboxylate | [2] |

| Reagent | Sulfuryl Chloride (SO₂Cl₂) | [3] |

| Solvent | Dichloromethane (DCM) | [4] |

| Temperature | 0 °C to room temperature | [4] |

| Reaction Time | 5 hours | [4] |

| Expected Yield | 70-80% |

Step 2: Hydrolysis of Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate

The subsequent step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like ethanol or tetrahydrofuran (THF) to ensure the solubility of the ester.[5]

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the desired carboxylic acid.

Caption: Two-step amidation via an acid chloride intermediate.

Experimental Protocol:

-

A mixture of 4,5-dichloro-1H-pyrrole-2-carboxylic acid (1 equivalent) and thionyl chloride (2-3 equivalents) is heated to reflux until the solid dissolves and gas evolution ceases.

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude acyl chloride is then dissolved in an anhydrous aprotic solvent like THF or dioxane and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.

-

The reaction mixture is stirred for 1-2 hours, and the resulting precipitate is collected by vacuum filtration.

-

The solid is washed with cold water and dried to give this compound.

| Parameter | Value | Reference |

| Starting Material | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | [6] |

| Reagents | Thionyl Chloride (SOCl₂), Ammonia (NH₃) | [4] |

| Solvent | (for amidation) THF or Dioxane | |

| Temperature | Reflux (for acid chloride), 0 °C (for amidation) | |

| Expected Yield | 80-90% |

Alternative Synthetic Considerations

While the presented pathway is robust, alternative methodologies exist for each step. For instance, N-chlorosuccinimide (NCS) can also be employed for the chlorination of the pyrrole ring, though it may require more careful control of reaction conditions to prevent the formation of byproducts. [4]For the amidation step, various coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) can be used to directly couple the carboxylic acid with an ammonia source, avoiding the need to isolate the acyl chloride. [7]

Conclusion

The synthesis of this compound can be efficiently achieved through a well-defined, three-step sequence starting from ethyl 1H-pyrrole-2-carboxylate. Each step—dichlorination, hydrolysis, and amidation—utilizes established and reliable chemical transformations. By understanding the underlying mechanisms and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the desired product. This guide provides the necessary framework for the successful synthesis of this important scaffold, thereby facilitating the development of novel and potent therapeutic agents.

References

-

Mahajan, J. P., & Mhaske, S. B. (2017). Organic Letters, 19(10), 2774-2776. [Link]

- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.

-

Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., ... & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475. [Link]

-

Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 51, 100. [Link]

-

4,5-Dichloro-1H-pyrrole-2-carboxylic acid. (n.d.). In PubChem. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Mane, Y. D. (2017). Synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 234-239.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]

- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,5-DICHLORO-1H-PYRROLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. atb.uq.edu.au [atb.uq.edu.au]

- 7. researchgate.net [researchgate.net]

Introduction: The Pyrrole-2-Carboxamide Scaffold and the Influence of Dichlorination

An In-Depth Technical Guide on the Biological Activity of Dichloro-1H-pyrrole-2-carboxamide Derivatives for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and synthetic compounds with significant biological activity.[1][2][3] Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities.[1] The pyrrole-2-carboxamide moiety, in particular, serves as a crucial pharmacophore in numerous bioactive molecules.[4] The introduction of halogen atoms, such as chlorine, to the pyrrole ring can significantly modulate the physicochemical properties and biological activity of the resulting compounds.[5] This guide focuses on the biological activities of dichloro-1H-pyrrole-2-carboxamide derivatives, with a specific interest in the 4,5-dichloro substitution pattern, providing insights into their potential therapeutic applications and mechanisms of action.

Biological Activities of Dichloro-1H-pyrrole-2-carboxamide Derivatives

While specific data on "4,5-Dichloro-1H-pyrrole-2-carboxamide" is limited, extensive research on closely related dichloro-pyrrole-carboxamide derivatives has revealed significant potential in several therapeutic areas, most notably as antibacterial and anticancer agents.

Antibacterial Activity: Targeting Bacterial Topoisomerases

A significant body of evidence points to the potent antibacterial properties of dichloro-pyrrole-carboxamide derivatives. These compounds have been identified as dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.

The 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide fragment is a key molecular component in both natural and synthetic antibacterial compounds, crucial for binding to the active site of bacterial topoisomerases.[5] For instance, certain pyrrole-carboxamide derivatives containing a 3,4-dichloro-5-methyl substituted pyrrole are highly potent against multidrug-resistant Staphylococcus aureus strains.[6]

The antibacterial activity of these compounds is attributed to their ability to inhibit the ATPase activity of DNA gyrase (GyrB) and topoisomerase IV (ParE). This inhibition disrupts the supercoiling and decatenation of bacterial DNA, leading to cell death. The dichloro substitution on the pyrrole ring is thought to enhance binding affinity to the target enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines a standard broth microdilution method to determine the MIC of a test compound against a bacterial strain.

Materials:

-

Test compound (e.g., a this compound derivative)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Resazurin sodium salt solution (optional, for viability indication)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the test compound in CAMHB in a 96-well plate. The final concentrations should typically range from 64 µg/mL to 0.125 µg/mL.

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Reading the Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a viability indicator like resazurin can be added.

Anticancer Activity: Targeting Key Cellular Pathways

Pyrrole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases and the induction of apoptosis.[1][7] While direct evidence for this compound is not available, related structures suggest potential activity in this area.

For example, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which share a chlorinated pyrrole core, have been designed as potential tyrosine kinase inhibitors.[8][9] These compounds have shown the ability to inhibit the growth of cancer cell lines and in vivo tumors.[8][9] Molecular docking studies suggest they can form stable complexes with the ATP-binding domains of EGFR and VEGFR2.[8][9]

Furthermore, the discovery of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor that contains a substituted pyrrole ring, highlights the importance of this scaffold in cancer therapy.[10] Sunitinib targets receptors such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and proliferation.[10]

Based on the activity of related compounds, dichloro-1H-pyrrole-2-carboxamide derivatives could potentially exert anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the EGFR, VEGFR, and PDGFR pathways.

Experimental Workflow: Evaluating Anticancer Activity

A typical workflow for assessing the anticancer potential of a novel compound is as follows:

Caption: Workflow for anticancer drug discovery.

Quantitative Data on Related Pyrrole-2-Carboxamide Derivatives

The following table summarizes the biological activity of some pyrrole-2-carboxamide derivatives, providing an indication of the potential potency of compounds within this class.

| Compound Class | Target/Activity | Potency (IC50/MIC) | Reference |

| Pyrrole-2-carboxamide derivatives | Antibacterial (K. pneumoniae, E. coli, P. aeruginosa) | MIC: 1.02 - 3.56 µg/mL | [11] |

| 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido derivatives | Antibacterial (Multidrug-resistant S. aureus) | Potent activity reported | [6] |

| Pyrrole-2-carboxamide derivatives | Anti-TB (MmpL3 inhibitors) | MIC < 0.016 µg/mL | [12] |

| Pyrrole-3-carboxamide derivatives | EZH2 Inhibition | Potent inhibition reported | [13] |

| 4-amino-3-chloro-1H-pyrrole-2,5-diones | Anticancer (Tyrosine kinase inhibition) | Growth inhibition of cancer cell lines | [8][9] |

Conclusion and Future Directions

The dichloro-1H-pyrrole-2-carboxamide scaffold represents a promising area for the development of novel therapeutic agents. The existing literature on related compounds strongly suggests that molecules such as this compound could possess significant antibacterial and anticancer properties. Further research, including the synthesis and comprehensive biological evaluation of this specific compound and its derivatives, is warranted. Future studies should focus on elucidating the precise mechanism of action, identifying specific molecular targets, and optimizing the structure to enhance potency and selectivity while minimizing toxicity. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this chemical class.

References

-

David, Bruno; Sévenet, Thierry; Thoison, Odile; Awang, Khalijah; Païs, Mary; Wright, Michel; Guénard, Daniel (1997). "Hemisynthesis of rhazinilam analogues: structure - activity relationships on tubulin-microtubule system". Bioorganic & Medicinal Chemistry Letters. 7 (17): 2155–2158. doi:10.1016/S0960-894X(97)00391-0. [Link]

-

The Chemistry and Biology of Rhazinilam and Analogues. Request PDF. (n.d.). ResearchGate. [Link]

-

Sirindil, F., Weibel, J. M., Pale, P., & Blanc, A. (2022). Rhazinilam-leuconolam family of natural products: a half century of total synthesis. Natural Product Reports, 39(8), 1574–1590. [Link]

-

Stanciu, C. E., Trifan, A., Brebu, M., Vasile, C., & Oprea, A. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(2), 1099. [Link]

-

Sirindil, F., Weibel, J. M., Pale, P., & Blanc, A. (2022). Rhazinilam-leuconolam family of natural products: a half century of total synthesis. Natural Product Reports, 39(8), 1574–1590. [Link]

-

Dabiri, M., Tisseh, Z. N., & Bodaghifard, M. A. (2012). Total synthesis of (–)-rhazinilam: asymmetric C–H bond activation via the use of a chiral auxiliary. Tetrahedron, 68(35), 7127–7131. [Link]

-

Wang, Y., Liu, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, T., ... & Zhang, L. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10444–10464. [Link]

-

Ostrovska, H., Kachaeva, M., Vovk, M., & Rybalchenko, V. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Journal of Molecular Structure, 1182, 349–356. [Link]

-

Mane, Y. D., Shaikh, M. A., & Bhosale, D. S. (2017). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. Indo American Journal of Pharmaceutical Research, 7(12), 1013–1020. [Link]

-

Cîrțînă, D. M., Ionuț, I., Ghiulai, R. M., Păunescu, V., Măruțescu, L., Avram, S., & Gulea, A. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(15), 5013. [Link]

-

D'Amico, M., Straniero, V., & Valenti, P. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112702. [Link]

-

Zhang, D., Wang, Y., Li, Y., Liu, Y., Wang, Y., Zhang, T., ... & Zhang, L. (2021). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry, 45(11), 5019–5029. [Link]

-

Stanciu, C. E., Trifan, A., Brebu, M., Vasile, C., & Oprea, A. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(2), 1099. [Link]

-

Durcik, M., Nyerges, Á., Gáspár, L., Tóth, M. D., Csonka, Á., Ördögh, L., ... & Pál, C. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9579–9587. [Link]

-

Ostrovska, H., Kachaeva, M., Vovk, M., & Rybalchenko, V. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Journal of Molecular Structure, 1182, 349–356. [Link]

-

Liu, J., Chen, Y., Li, Y., Chen, Y., Wang, Y., & Chen, G. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 14, 1413728. [Link]

-

Cîrțînă, D. M., Ionuț, I., Ghiulai, R. M., Păunescu, V., Măruțescu, L., Avram, S., & Gulea, A. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(15), 5013. [Link]

-

Liu, J., Chen, Y., Li, Y., Chen, Y., Wang, Y., & Chen, G. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 14, 1413728. [Link]

-

Kumar, R., & Singh, R. (2017). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 7(78), 49445–49463. [Link]

-

Saito, T., et al. (2020). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry, 44(15), 5858-5867. [Link]

-

Kumar, R., & Singh, R. (2017). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 7(78), 49445–49463. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrazol‐5‐yl‐quinoline‐2‐carboxamide Derivatives as Potential Fungicidal Agents. Request PDF. (n.d.). ResearchGate. [Link]

-

Nikolova, S., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(15), 3453. [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]

- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Postulated Mechanism of Action of 4,5-Dichloro-1H-pyrrole-2-carboxamide as a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV

Abstract

This technical guide provides a comprehensive overview of the postulated mechanism of action for 4,5-Dichloro-1H-pyrrole-2-carboxamide, a synthetic compound with significant potential as a novel antibacterial agent. Based on extensive analysis of structurally related dichlorinated pyrrole carboxamides, we hypothesize that this compound functions as a dual inhibitor of two essential bacterial type II topoisomerases: DNA gyrase (GyrB) and topoisomerase IV (ParE). This guide will delve into the molecular basis of this inhibition, supported by established experimental data for analogous compounds, and will provide detailed protocols for the experimental validation of this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antibacterial therapeutics.

Introduction: The Imperative for Novel Antibacterials and the Promise of Pyrrole-Based Compounds

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with new mechanisms of action. The pyrrole-carboxamide scaffold has emerged as a promising structural motif in the development of such agents.[1][2] Naturally occurring and synthetic pyrrole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4]

Notably, the dihalogenation of the pyrrole ring, particularly with chlorine, has been identified as a critical structural feature for potent antibacterial activity.[1][5] While the specific compound this compound is not extensively characterized in publicly available literature, a wealth of data on closely related analogues, such as 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide, strongly supports its role as an inhibitor of bacterial type II topoisomerases.[5][6]

This guide will, therefore, focus on the hypothesized mechanism of action of this compound as a dual inhibitor of the ATP-binding subunit of DNA gyrase (GyrB) and the corresponding subunit of topoisomerase IV (ParE).

The Hypothesized Molecular Target: Dual Inhibition of GyrB and ParE

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA, a process critical for DNA replication, transcription, and repair.[7] Both enzymes are heterotetramers, with DNA gyrase composed of two GyrA and two GyrB subunits, and topoisomerase IV composed of two ParC and two ParE subunits. The GyrB and ParE subunits house the ATP-binding and hydrolysis sites, which provide the energy for the enzymatic reactions.[8] The significant structural differences between bacterial and eukaryotic topoisomerases make GyrB and ParE attractive targets for the development of safe and selective antibacterial drugs.[6]

We postulate that this compound acts as an ATP-competitive inhibitor of both GyrB and ParE. The core pyrrole-2-carboxamide moiety is believed to mimic the adenine ring of ATP, inserting into the ATP-binding pocket of the enzymes.[3][7]

Molecular Interactions in the ATP-Binding Pocket

Based on crystallographic studies of similar dichlorinated pyrrolamides bound to GyrB, the following key interactions are proposed for this compound:[6][7][8]

-

Hydrogen Bonding: The pyrrole nitrogen and the amide group of the carboxamide are predicted to form crucial hydrogen bonds with conserved aspartate and threonine residues (e.g., Asp73 and Thr165 in E. coli GyrB) and a conserved water molecule within the active site.[3][8] These interactions anchor the inhibitor in the ATP-binding pocket.

-

Hydrophobic Interactions: The dichlorinated pyrrole ring is expected to engage in hydrophobic interactions with a well-defined pocket formed by several valine and isoleucine residues.[3]

-

Cation-π Interactions: The aromatic pyrrole ring may also participate in cation-π stacking interactions with conserved arginine residues (e.g., Arg76 in E. coli GyrB), further stabilizing the inhibitor-enzyme complex.[3][8]

The dual inhibition of both GyrB and ParE is a significant advantage, as it can lead to increased potency and a lower propensity for the development of bacterial resistance.[9]

Experimental Validation of the Proposed Mechanism of Action

A rigorous and systematic experimental approach is required to validate the hypothesized mechanism of action of this compound. The following sections outline the key experimental protocols.

Synthesis of this compound

The synthesis of the target compound can be achieved from its corresponding carboxylic acid, 4,5-dichloro-1H-pyrrole-2-carboxylic acid, which is commercially available or can be synthesized.[10] A standard amide bond formation protocol would be employed.

Protocol 1: Amide Bond Formation

-

Acid Chloride Formation: Dissolve 4,5-dichloro-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., dichloromethane) and treat with an excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) with a catalytic amount of dimethylformamide (DMF).

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy to confirm the formation of the acid chloride.

-

Amidation: In a separate flask, dissolve the desired amine in an appropriate solvent and cool to 0°C. Slowly add the freshly prepared acid chloride solution to the amine solution.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Determination of Antibacterial Activity

The initial step in evaluating any potential antibacterial agent is to determine its in vitro activity against a panel of clinically relevant bacterial strains.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.[11]

-

Broth Microdilution Method: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).[12]

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Target Engagement and Enzyme Inhibition Assays

To confirm that this compound directly interacts with and inhibits GyrB and ParE, enzyme-based assays are essential.

Protocol 3: Gyrase and Topoisomerase IV ATPase Assays

-

Enzyme and Substrate Preparation: Purified recombinant GyrB and ParE subunits are required. The assay measures the ATP hydrolysis activity of the reconstituted enzymes.[7]

-

Inhibition Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, ATP, and varying concentrations of the test compound.

-

Detection of ATP Hydrolysis: The amount of ADP or inorganic phosphate produced is quantified. A common method is the malachite green assay, which detects the release of inorganic phosphate.[7]

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme's ATPase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Mechanism of Action Studies

To confirm that the antibacterial activity observed is due to the inhibition of DNA gyrase and topoisomerase IV in a cellular context, macromolecular synthesis assays can be performed.

Protocol 4: Macromolecular Synthesis Inhibition Assay

-

Bacterial Culture: Grow the test bacterium (e.g., S. aureus or E. coli) to the mid-logarithmic phase.

-

Radiolabeling: Aliquot the culture into separate tubes and add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis.

-

Compound Treatment: Add varying concentrations of this compound to the tubes.

-

Incorporation Measurement: After a defined incubation period, precipitate the macromolecules (e.g., using trichloroacetic acid), collect them on a filter, and measure the amount of incorporated radiolabel using a scintillation counter.

-

Analysis: Selective inhibition of DNA synthesis compared to RNA and protein synthesis would be consistent with the inhibition of DNA gyrase and topoisomerase IV.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of Inhibition

Caption: Postulated mechanism of action of this compound.

Experimental Validation Workflow

Caption: Experimental workflow for validating the mechanism of action.

Quantitative Data Summary

While specific data for this compound is not available, the following table presents representative data for a closely related analogue, a 3,4-dichloro-5-methyl-pyrrolamide derivative, against key bacterial pathogens and their respective enzymes.[1]

| Target Organism/Enzyme | MIC (µg/mL) or IC50 (nM) |

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 1 |

| Gyrase (IC50) | 49 nM |

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound is a promising antibacterial candidate that likely functions as a dual inhibitor of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). The experimental framework outlined in this guide provides a clear path for the validation of this hypothesis.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and pharmacokinetic properties of this compound class. Additionally, X-ray crystallography studies of this compound in complex with GyrB and ParE would provide invaluable insights into the precise binding mode and guide the design of next-generation inhibitors. The development of such novel antibacterial agents is critical in the ongoing battle against antimicrobial resistance.

References

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). International Journal of Molecular Sciences. [Link]

-

Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. (2011). Antimicrobial Agents and Chemotherapy. [Link]

-

Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection. (2023). Acta Pharmaceutica Sinica B. [Link]

-

New ATP-competitive inhibitors of E. coli GyrB obtained from the mapping of the hydrophobic floor at the binding site: synthesis and biological evaluation. (2020). RSC Medicinal Chemistry. [Link]

-

Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. (2024). RSC Medicinal Chemistry. [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). ACS Omega. [Link]

-

Discovery of dual GyrB/ParE inhibitors active against Gram-negative bacteria. (2018). European Journal of Medicinal Chemistry. [Link]

-

DNA gyrase (GyrB)/topoisomerase IV (ParE) inhibitors: Synthesis and antibacterial activity. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

-

A Novel Oral GyrB/ParE Dual Binding Inhibitor Effective against Multidrug-Resistant Neisseria gonorrhoeae and Other High-Threat Pathogens. (2022). Antimicrobial Agents and Chemotherapy. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

-

5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. (2024). Archiv der Pharmazie. [Link]

-

Antibacterial activity of pyrrolidine dithiocarbamate. (2000). Oral Microbiology and Immunology. [Link]

-

Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. (2021). New Journal of Chemistry. [Link]

-

Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). PubMed. [Link]

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Scientific Reports. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. [Link]

-

Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. (2021). Organic & Biomolecular Chemistry. [Link]

-

Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. (2023). Marine Drugs. [Link]

-

Microwave-induced Reactions for Pyrrole Synthesis. (2023). Current Organic Synthesis. [Link]

-

Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (2025). ChemSusChem. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New ATP-competitive inhibitors of E. coli GyrB obtained from the mapping of the hydrophobic floor at the binding site: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08337C [pubs.rsc.org]

- 9. Discovery of dual GyrB/ParE inhibitors active against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4,5-DICHLORO-1H-PYRROLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Pyrrole-2-Carboxamides: A Technical Guide to Derivatives of 4,5-Dichloro-1H-pyrrole-2-carboxamide

Abstract

The pyrrole-2-carboxamide scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds with applications ranging from oncology to infectious diseases.[1] This technical guide focuses on a specific, halogenated subset of this class: 4,5-Dichloro-1H-pyrrole-2-carboxamide and its analogs. We will provide an in-depth exploration of the synthesis, chemical properties, and structure-activity relationships (SAR) of these compounds. Furthermore, this guide will detail established experimental protocols and discuss the current understanding of their mechanisms of action and therapeutic potential, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals.

Introduction: The Significance of the Pyrrole-2-Carboxamide Core

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle present in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold in medicinal chemistry. The addition of a carboxamide group at the 2-position further enhances its drug-like properties, providing a key interaction point with biological targets.[4]

Compounds featuring the pyrrole-2-carboxamide moiety exhibit a wide spectrum of biological activities, including:

The introduction of halogen substituents, particularly chlorine, onto the pyrrole ring can significantly modulate the compound's physicochemical properties and biological activity. The 4,5-dichloro substitution pattern, as seen in our core compound of interest, often enhances potency and influences the mechanism of action.[9]

Synthesis and Chemical Properties of the this compound Scaffold

The synthesis of this compound and its direct precursor, 4,5-Dichloro-1H-pyrrole-2-carboxylic acid, is a critical starting point for the development of novel analogs.

Synthetic Pathway Overview

A common route to 4,5-dichloro-1H-pyrrole-2-carboxylic acid involves the multi-step synthesis from commercially available starting materials. The subsequent conversion to the carboxamide can be achieved through standard amide coupling reactions.

Below is a representative synthetic workflow:

Caption: General synthetic workflow for this compound and its analogs.

Detailed Synthetic Protocol: 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid

While multiple synthetic routes exist, a practical approach involves the halogenation of a suitable pyrrole precursor.[9] The following is a generalized protocol based on established chemical principles.

Step 1: Synthesis of Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate This intermediate can be prepared from commercially available ethyl 5-methyl-1H-pyrrole-2-carboxylate through a series of reactions including chlorination.[9]

Step 2: Conversion to 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid The ester group of the intermediate is hydrolyzed to the corresponding carboxylic acid.

Protocol:

-

Dissolve Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of 1,4-dioxane and water.

-

Add Lithium Hydroxide (excess) to the solution.

-

Reflux the mixture for 12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4,5-Dichloro-1H-pyrrole-2-carboxylic acid.[10]

Physicochemical Properties

The physicochemical properties of the core scaffold and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles.

| Property | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | This compound (Estimated) |

| CAS Number | 39209-94-4[10] | Not available |

| Molecular Formula | C5H3Cl2NO2[10] | C5H4Cl2N2O |

| Molecular Weight | 179.99 g/mol [10] | 179.00 g/mol |

| Appearance | White to off-white solid | Likely a solid |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Expected to have moderate solubility in organic solvents |

Key Derivatives and Analogs: Exploring Chemical Space

The this compound scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR). The primary points of diversification are the pyrrole nitrogen (N1) and the carboxamide nitrogen.

Modifications at the Pyrrole N1-Position

Alkylation, arylation, or acylation at the N1 position can significantly impact the compound's properties. For example, introducing a benzyl group or other substituted aryl moieties can alter the compound's lipophilicity and potential for pi-stacking interactions with biological targets.[11]

Modifications at the Carboxamide Nitrogen

The amide nitrogen provides a rich opportunity for derivatization. Condensation with a wide variety of amines leads to a diverse library of analogs. The nature of the substituent on the amide nitrogen can influence hydrogen bonding capacity, steric bulk, and overall polarity. Studies have shown that bulky substituents on the carboxamide can enhance biological activity in certain contexts.[12][13]

Structure-Activity Relationship (SAR) Insights

SAR studies on pyrrole-2-carboxamide derivatives have revealed several key trends:

-

Electron-withdrawing groups on phenyl rings attached to the pyrrole core can improve activity against certain targets, such as in antitubercular agents.[12][13]

-

The hydrogens on the pyrrole-2-carboxamide moiety have been shown to be essential for potency in some cases, suggesting their involvement in key hydrogen bonding interactions.[12]

-

The 3-carbonitrile group and vicinal 4,5-diphenyl substituents on the pyrrole ring are important for the inhibitory potencies of some analogs against metallo-β-lactamases.[11]

| Derivative Class | Modification Site | General Impact on Activity | Example Target Class |

| N1-Aryl/Alkyl | Pyrrole Nitrogen | Modulates lipophilicity and steric interactions.[11] | Metallo-β-lactamases[11] |

| N-Substituted Amides | Carboxamide Nitrogen | Influences H-bonding and steric bulk; can enhance potency.[12] | Mycobacterial Membrane Protein Large 3 (MmpL3)[12][13] |

| C3/C4 Substitutions | Pyrrole Ring | Halogenation and other substitutions directly impact electronic properties. | DNA Gyrase[9] |

Biological Activity and Mechanism of Action

Derivatives of the pyrrole-2-carboxamide scaffold have demonstrated a wide array of biological activities. The specific mechanism of action is often dependent on the overall substitution pattern of the molecule.

Notable Biological Targets

-

Tubulin: Some pyrrole-based carboxamides act as microtubule targeting agents, inhibiting tubulin polymerization by binding to the colchicine-binding site. This disruption of the microtubule network leads to cell cycle arrest and apoptosis, making them promising anticancer agents.[14]

-

Bacterial Enzymes: Halogenated pyrrole-2-carboxamides have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[9]

-

Mycobacterial Targets: Certain analogs are potent inhibitors of MmpL3, a crucial transporter for mycolic acids in Mycobacterium tuberculosis, highlighting their potential as anti-TB drugs.[12][13]

-

Metallo-β-lactamases (MBLs): Specific derivatives have shown inhibitory activity against MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[11]

-

Quorum Sensing: 1H-Pyrrole-2,5-dicarboxylic acid, a related compound, has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing the production of virulence factors and biofilm formation.[15]

Illustrative Signaling Pathway: Tubulin Inhibition

The following diagram illustrates the general mechanism by which certain pyrrole-2-carboxamide derivatives induce apoptosis in cancer cells through tubulin inhibition.

Caption: Mechanism of action for tubulin-inhibiting pyrrole-2-carboxamide derivatives.

Applications in Drug Discovery and Development

The versatility of the this compound scaffold makes it a valuable starting point for drug discovery programs in several therapeutic areas.

-

Oncology: The potential to develop potent tubulin inhibitors presents a clear path for anticancer drug development.[14][16]

-

Infectious Diseases: The demonstrated activity against bacterial enzymes and mycobacterial targets makes this scaffold highly relevant for the development of new antibiotics and anti-TB agents.[9][12][13]

-

Agrochemicals: Pyrrole carboxamides have also been investigated as fungicides in agricultural applications.[17]

Experimental Protocols

General Protocol for Analog Synthesis via Amide Coupling

This protocol describes the synthesis of a diverse library of N-substituted 4,5-dichloro-1H-pyrrole-2-carboxamides from the corresponding carboxylic acid.

Materials:

-

4,5-Dichloro-1H-pyrrole-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or other activating agent (e.g., HATU, EDCI)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A diverse library of primary and secondary amines

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4,5-dichloro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted this compound.

Protocol for Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized pyrrole-2-carboxamide analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of analogs for screening against a wide range of biological targets. Future research should focus on elucidating the precise mechanisms of action for promising lead compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in in vivo models. The development of derivatives with improved selectivity and reduced off-target effects will be crucial for their successful translation into clinical candidates. The continued exploration of this chemical space holds significant promise for addressing unmet needs in oncology, infectious diseases, and beyond.

References

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.

- Reported pyrrole-2-carboxamide-based bioactive compounds and our...

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed.

- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. [No Source Found].

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

- 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide. PubChem.

- 4,5-DICHLORO-1H-PYRROLE-2-CARBOXYLIC ACID synthesis. chemicalbook.

- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH.

- 4,5-Dichloro-1H-pyrrole-2-carboxylicacid | C5H2Cl2NO2 | MD Topology | NMR | X-Ray. [No Source Found].

- The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed.

- Design, Synthesis and Insecticidal, Acaricidal Activities of Novel Pyrrole-2-carboxylic Acid and Their Deriv

- Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. PMC - NIH.

- Unlocking the Potential of Substituted Pyrrole-2,5-dicarbaldehydes: A Technical Guide for Researchers. Benchchem.

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH.

- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

- Mechanism of action in a 4,5-diarylpyrrole series of selective cyclo-oxygenase-2 inhibitors. [No Source Found].

- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed.

- Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Rel

- A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. [No Source Found].

- Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI.

- The potential of dibenzazepine carboxamides in cancer therapy. PubMed.

- Discovery and structure-activity relationships of pyrrolone antimalarials. PubMed.

- Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. MDPI.

- New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity rel

- Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PMC - NIH.

- 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities [mdpi.com]

- 7. Mechanism of action in a 4,5-diarylpyrrole series of selective cyclo-oxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Insecticidal, Acaricidal Activities of Novel Pyrrole-2-carboxylic Acid and Their Derivatives [sioc-journal.cn]

- 9. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,5-DICHLORO-1H-PYRROLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

- 16. The potential of dibenzazepine carboxamides in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Strategic Role of 4,5-Dichloro-1H-pyrrole-2-carboxamide in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyrrole-2-carboxamide scaffold is a cornerstone in the development of novel therapeutics, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. Within this chemical class, the strategic placement of halogen substituents has proven to be a powerful approach for modulating potency and defining target selectivity. This in-depth technical guide focuses on 4,5-dichloro-1H-pyrrole-2-carboxamide, a key pharmacophore in the design of potent antibacterial agents. We will dissect the synthetic rationale, explore the mechanistic underpinnings of its biological activity, provide detailed experimental protocols for its evaluation, and discuss the structure-activity relationships that govern its efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-infective agents.

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including pharmaceuticals and natural products.[1][2] Its derivatives have demonstrated a wide array of pharmacological properties, such as antibacterial, antiviral, anticancer, and anti-inflammatory activities.[3][4] The carboxamide functional group at the 2-position of the pyrrole ring is a particularly important feature, as it can participate in crucial hydrogen bonding interactions with biological targets.[3]

The introduction of halogen atoms, particularly chlorine, onto the pyrrole ring can significantly enhance the biological activity of these compounds.[5] The 4,5-dichloro substitution pattern, in particular, has been identified as a key feature in a number of potent inhibitors of bacterial enzymes, highlighting the importance of this specific scaffold in the development of novel anti-infective agents.[6] This guide will provide a comprehensive overview of the medicinal chemistry of this compound, a molecule of significant interest in the ongoing battle against infectious diseases.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor followed by amide bond formation.

Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid

The precursor, 4,5-dichloro-1H-pyrrole-2-carboxylic acid (CAS No: 39209-94-4), is a stable, solid compound with a molecular weight of 179.99 g/mol and a molecular formula of C5H3Cl2NO2.[7] While several synthetic routes to this intermediate have been reported, a common approach involves the hydrolysis of a corresponding ester or Weinreb amide.[7]

Table 1: Physicochemical Properties of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C5H3Cl2NO2 | [7] |

| Molecular Weight | 179.99 g/mol | [7] |

| CAS Number | 39209-94-4 | [7] |

| Appearance | Solid | |

| Boiling Point | 386.143 °C at 760 mmHg | |

| Flash Point | 187.333 °C | |

| Density | 1.728 g/cm³ |

Amide Bond Formation: Synthesis of this compound

The conversion of the carboxylic acid to the corresponding carboxamide is a standard transformation in organic synthesis. A variety of coupling reagents can be employed to facilitate this reaction.

Objective: To synthesize this compound from its carboxylic acid precursor.

Materials:

-

4,5-dichloro-1H-pyrrole-2-carboxylic acid

-

Amine of choice (e.g., ammonium chloride for the primary amide, or a primary/secondary amine for N-substituted amides)

-

Coupling reagent (e.g., EDC·HCl, HOBt)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a solution of 4,5-dichloro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

-

Add triethylamine (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[8]

Causality of Experimental Choices:

-

EDC·HCl and HOBt: This combination of coupling reagents is widely used for efficient amide bond formation, minimizing side reactions and racemization (if chiral amines are used).

-

Triethylamine: A tertiary amine base is required to neutralize the acidic byproducts of the reaction and to deprotonate the amine component, facilitating its nucleophilic attack on the activated carboxylic acid.

-

Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions.

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

The this compound scaffold is a prominent feature in compounds exhibiting potent antibacterial activity. The primary mechanism of action for many of these compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6]

Inhibition of Bacterial DNA Gyrase

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[9] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses an ATPase domain that is the target of several classes of inhibitors, including the pyrrolamides.[6]

The 4,5-dichloro substitution on the pyrrole ring plays a critical role in the binding of these inhibitors to the ATP-binding pocket of GyrB.[2] These electron-withdrawing groups are thought to enhance the hydrogen-bonding potential of the pyrrole NH group, which forms a key interaction with a conserved aspartate residue in the active site. Additionally, the dichloro substituents can engage in favorable hydrophobic interactions within the adenine-binding pocket.[2]

Objective: To determine the inhibitory activity of this compound against bacterial DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (GyrA and GyrB subunits)

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., novobiocin)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or controls.

-

Initiate the reaction by adding DNA gyrase and ATP.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the bands under UV light.

-

Quantify the amount of supercoiled and relaxed DNA to determine the IC50 value of the inhibitor.

Data Interpretation: An effective inhibitor will prevent the conversion of relaxed plasmid DNA to its supercoiled form, resulting in a dose-dependent decrease in the intensity of the supercoiled DNA band on the agarose gel.

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Potential Inhibition of MmpL3

Recent research has identified the mycobacterial membrane protein Large 3 (MmpL3) as a promising target for novel anti-tuberculosis drugs.[10] MmpL3 is an essential transporter responsible for the export of mycolic acids, which are key components of the mycobacterial cell wall.[11] While not yet definitively demonstrated for this compound itself, other pyrrole-2-carboxamide derivatives have shown potent inhibitory activity against MmpL3.[10] This suggests that MmpL3 may be a potential secondary or alternative target for this class of compounds.

Objective: To assess the inhibitory activity of this compound against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with ADC and Tween 80

-

Test compound dissolved in DMSO

-

Positive control inhibitor (e.g., rifampicin)

-

96-well microplates

-

Alamar Blue reagent

Procedure:

-

Prepare serial dilutions of the test compound in a 96-well plate.

-

Inoculate the wells with a standardized suspension of M. tuberculosis.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue reagent to each well and incubate for an additional 24 hours.

-

Read the fluorescence or absorbance to determine cell viability.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth (indicated by a color change of the Alamar Blue).[12]

Structure-Activity Relationships (SAR)

While a comprehensive SAR study specifically for this compound is not extensively documented in the public domain, valuable insights can be gleaned from studies on related pyrrolamide DNA gyrase inhibitors.

-

Pyrrole Ring Substitution: The presence of electron-withdrawing groups at the 4 and 5-positions of the pyrrole ring is crucial for potent DNA gyrase inhibition. The dichloro substitution has been shown to be particularly effective.[6]

-

Carboxamide Group: The carboxamide moiety is essential for activity, likely participating in key hydrogen bonding interactions with the enzyme.

-

N-Substitution on the Carboxamide: The nature of the substituent on the carboxamide nitrogen can significantly impact potency and pharmacokinetic properties. This position is often explored to optimize the compound's profile.

In Vitro Toxicity Evaluation

A critical aspect of drug development is the assessment of a compound's potential toxicity to mammalian cells. Standard cytotoxicity assays are employed to determine the therapeutic window of a potential drug candidate.

Objective: To evaluate the in vitro cytotoxicity of this compound against a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

Positive control (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and controls.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (typically around 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 value.[13]

Future Perspectives and Conclusion

This compound represents a highly promising scaffold in the quest for novel anti-infective agents. Its demonstrated potential as a potent inhibitor of bacterial DNA gyrase, coupled with the possibility of targeting other essential bacterial enzymes like MmpL3, makes it a valuable starting point for further drug discovery efforts.

Future research should focus on:

-

Lead Optimization: Systematic modification of the N-substituent on the carboxamide to improve potency, selectivity, and pharmacokinetic properties.

-

Broad-Spectrum Activity: Evaluation against a wide range of clinically relevant bacterial pathogens, including multidrug-resistant strains.

-

Mechanism of Action Studies: Further elucidation of the precise molecular interactions with its targets and investigation of potential off-target effects.

-

In Vivo Efficacy: Assessment of the compound's efficacy in animal models of bacterial infection.

References

- Ghiulai, R. M., et al. (2022).

- Grzegorzewicz, M., et al. (2012). MmpL3 is the flippase for mycolic acids in mycobacteria.

-

ResearchGate. (n.d.). (a) Cytotoxicity assay of synthesized pyrrole-based ILs with Br. Retrieved from [Link]

- Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(5), 701-711.

- El-Sayed, M. A., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1428-1439.